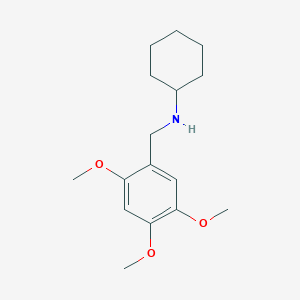

N-(2,4,5-trimethoxybenzyl)cyclohexanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4,5-trimethoxybenzyl)cyclohexanamine is a compound that is structurally related to various cyclohexanamine derivatives that have been synthesized and studied for different applications, including psychotropic activity and antibacterial properties. Although the specific compound is not directly mentioned in the provided papers, the related compounds and their syntheses offer insights into the potential characteristics and applications of N-(2,4,5-trimethoxybenzyl)cyclohexanamine.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from cyclohexanamine or its derivatives. For instance, the synthesis of 3H-labeled 2-hydroxy-N-[(1,3,3-trimethyl-[4,5,6-3H]cyclohexyl)methyl]-5-azidobenzamide involved tritiation followed by coupling with acetyl 5-azidosalicylic acid chloride . Similarly, the synthesis of N-(1-Methyl)cyclopropylbenzylamine required the formation of an adduct with monoamine oxidase . The N-methyl and N,N-dimethyl derivatives of cyclohexylamines were synthesized through catalytic reductive methylation . These methods could potentially be adapted for the synthesis of N-(2,4,5-trimethoxybenzyl)cyclohexanamine.

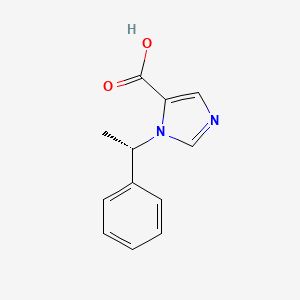

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR spectroscopy and X-ray diffraction. For example, the crystal structure of N-(2,3,4-trimethoxy-6-methylbenzylidene)-2-methyl-benzenamine was determined to have a trans configuration about the central C=N functional bond, with stabilization by hydrogen bonds and π-π stacking interactions . This suggests that N-(2,4,5-trimethoxybenzyl)cyclohexanamine may also exhibit specific structural features that could be elucidated using similar analytical methods.

Chemical Reactions Analysis

The chemical reactivity of cyclohexanamine derivatives can vary depending on the substituents present on the benzyl and cyclohexanamine moieties. For instance, 1-(Trimethoxymethyl)cyclohexene underwent reactions with sodium hydride and N-methylaniline, as well as thermolysis to yield different products . These reactions indicate that N-(2,4,5-trimethoxybenzyl)cyclohexanamine could also participate in various chemical transformations, which could be explored for synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanamine derivatives are influenced by their molecular structures. The presence of trimethoxy groups, as seen in some of the synthesized compounds, could affect properties such as solubility, boiling point, and stability . The specific activities of these compounds, such as their psychotropic or antibacterial effects, are also determined by their chemical structures . Therefore, N-(2,4,5-trimethoxybenzyl)cyclohexanamine is likely to have distinct physical and chemical properties that could be investigated for potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Analytical Profiles and Biological Matrices Analysis

Research has identified psychoactive arylcyclohexylamines, including compounds structurally related to N-(2,4,5-trimethoxybenzyl)cyclohexanamine. These compounds have been characterized and analyzed using various methods like gas chromatography, mass spectrometry, and liquid chromatography. They've been identified in biological matrices such as blood, urine, and vitreous humor, contributing to a deeper understanding of their analytical profiles in these biological samples (De Paoli et al., 2013).

Alzheimer's Disease Therapy

In the context of Alzheimer's disease, compounds structurally similar to N-(2,4,5-trimethoxybenzyl)cyclohexanamine, such as tetrahydrosalens, have shown promise. These compounds, due to their significant affinity for metal ions, could potentially disrupt metal-peptide interactions implicated in Alzheimer's disease. Some of these compounds have demonstrated the ability to attenuate amyloid-beta aggregation, a key feature in the disease's pathology (Storr et al., 2009).

Photochemistry and Solvolytic Reactivity

The photochemistry of 3,5-dimethoxybenzyl compounds has been studied, revealing insights into the behavior of related chemical structures under various conditions. This research contributes to understanding the photochemical and solvolytic reactivity of compounds like N-(2,4,5-trimethoxybenzyl)cyclohexanamine, providing valuable information for their potential applications in various fields (DeCosta et al., 2000).

Antioxidant Activity Studies

Studies have been conducted on compounds bearing the 3,4,5-trimethoxybenzyloxy group, closely related to N-(2,4,5-trimethoxybenzyl)cyclohexanamine. These studies focus on their antioxidant activities, crucial for potential therapeutic applications. Such research is vital in exploring the health benefits of these compounds, particularly in combating oxidative stress (Kareem et al., 2016).

Synthesis and Evaluation for Antitumour Activity

Research into the synthesis and evaluation of compounds structurally related to N-(2,4,5-trimethoxybenzyl)cyclohexanamine has been conducted, particularly focusing on their potential antitumour properties. Such studies are crucial in the ongoing search for effective cancer therapies, highlighting the potential medical applications of these compounds (El-Azab et al., 2017).

Eigenschaften

IUPAC Name |

N-[(2,4,5-trimethoxyphenyl)methyl]cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-18-14-10-16(20-3)15(19-2)9-12(14)11-17-13-7-5-4-6-8-13/h9-10,13,17H,4-8,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVQRIVYOTUIEAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CNC2CCCCC2)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354517 |

Source

|

| Record name | N-(2,4,5-trimethoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4,5-trimethoxybenzyl)cyclohexanamine | |

CAS RN |

356094-13-8 |

Source

|

| Record name | N-(2,4,5-trimethoxybenzyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,9-dimethoxy-5-oxo-5H-furo[3,2-g]chromene-7-carboxylic acid](/img/structure/B1332446.png)

![4-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B1332455.png)

![4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1332464.png)

![4-Ethyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332468.png)

![5-(2-Thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1332470.png)